6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: MAO-B Inhibition Potency Comparable to Clinical Standards
The compound demonstrates potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. This potency is directly comparable to clinically approved MAO-B inhibitors such as selegiline (IC50 = 6.8 nM) and rasagiline (IC50 = 4.43 nM in rat brain) [2], and it is significantly more potent than safinamide (IC50 = 98 nM) . This places the compound within the same high-potency bracket as first-line therapeutics for Parkinson's disease, making it a highly relevant tool for preclinical studies.
| Evidence Dimension | Inhibition of human MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Selegiline (IC50 = 6.8 nM), Rasagiline (IC50 = 4.43 nM in rat brain), Safinamide (IC50 = 98 nM) |
| Quantified Difference | Target compound is ~1.5x less potent than selegiline and ~2.3x less potent than rasagiline, but ~10x more potent than safinamide. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as a substrate. |
Why This Matters
Ensures the compound's biological activity is in the same therapeutic range as established drugs, validating its use in disease-relevant models.
- [1] BindingDB. (n.d.). BDBM50585935: 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585935 View Source
- [2] Youdim, M. B., Gross, A., & Finberg, J. P. (2001). Rasagiline [N-propargyl-1R (+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506. View Source
